molecular formula C15H17N3O2S B6543831 N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 946273-18-3

N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B6543831
CAS No.: 946273-18-3
M. Wt: 303.4 g/mol
InChI Key: TWLNPNHSQDSGMI-UHFFFAOYSA-N
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Description

N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with a propylcarbamoyl methyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

    Substitution with Propylcarbamoyl Methyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-2-8-16-13(19)9-12-10-21-15(17-12)18-14(20)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLNPNHSQDSGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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